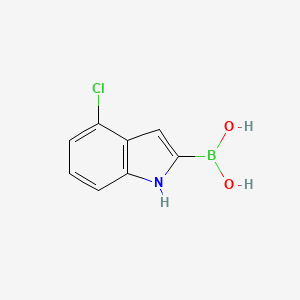

4-Chloro-1H-indole-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a boronic acid derivative, which are compounds that have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indole-2-boronic acid is represented by the InChI code 1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H . The compound has a molecular weight of 195.41 .

Physical And Chemical Properties Analysis

4-Chloro-1H-indole-2-boronic acid is a white solid with a melting point of 108-112 °C . It should be stored at 0-8°C . The compound has a molecular weight of 295.53 .

科学的研究の応用

Indole Synthesis

Indoles are a critical structural motif in many natural products and pharmaceutical compounds. The research by Taber and Tirunahari (2011) presents a comprehensive review of indole synthesis methods, which are fundamental to constructing indole-based molecules for various applications, including medicinal chemistry. Although not specifically focused on 4-Chloro-1H-indole-2-boronic acid, their work highlights the importance of innovative synthetic approaches in accessing indole derivatives for pharmaceutical development (Taber & Tirunahari, 2011).

Boronic Acid Drugs

The incorporation of boronic acids into drug discovery has seen significant interest due to their unique properties that can enhance the potency and pharmacokinetics profile of drugs. Plescia and Moitessier (2020) explore the discovery processes of boronic acid drugs, highlighting the growing number of FDA-approved boronic acid-based therapeutics. This research underscores the potential of boronic acids, like 4-Chloro-1H-indole-2-boronic acid, in the development of new pharmaceuticals (Plescia & Moitessier, 2020).

Environmental Applications

Boronic acids also play a role in environmental science, particularly in water treatment and pollutant removal. For instance, Tu, Nghiem, and Chivas (2010) review the application of reverse osmosis membranes for boron removal in seawater desalination, indicating the relevance of understanding boronic acid interactions in water purification technologies (Tu, Nghiem, & Chivas, 2010).

Boronic Acid Sensors

Boronic acids are integral to the development of chemical sensors due to their ability to bind to various analytes, including carbohydrates and polyols. Bian et al. (2019) review boronic acid sensors with double recognition sites, emphasizing their improved binding affinity and selectivity. This research illustrates the versatility of boronic acids in sensor technology, potentially including derivatives like 4-Chloro-1H-indole-2-boronic acid (Bian et al., 2019).

将来の方向性

Boronic acids, including 4-Chloro-1H-indole-2-boronic acid, have shown promise in various fields. In medicinal chemistry, they have demonstrated anticancer, antibacterial, and antiviral activity, and have been used as sensors and delivery systems . In materials science, boronic acid-based linkages have been used in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . These findings reinforce the relevance of extending the studies with boronic acids in order to obtain new promising drugs and materials in the future .

特性

IUPAC Name |

(4-chloro-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGLBGIEHZTTTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681888 |

Source

|

| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indole-2-boronic acid | |

CAS RN |

1256355-59-5 |

Source

|

| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

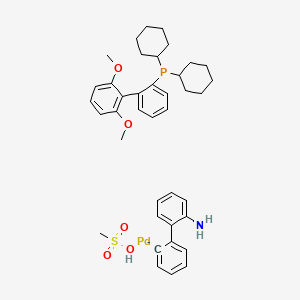

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

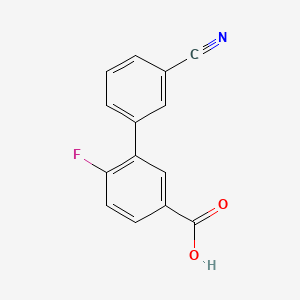

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

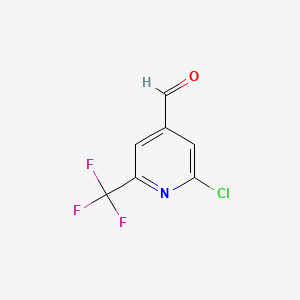

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)